molecular formula C11H11NO2 B3361798 3,7-dimethyl-1H-indole-2-carboxylic acid CAS No. 933759-95-6

3,7-dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B3361798
CAS No.: 933759-95-6
M. Wt: 189.21 g/mol
InChI Key: PDIMPZYTLFMVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes a carboxylic acid group at the 2-position and methyl groups at the 3 and 7 positions of the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethyl-1H-indole-2-carboxylic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . For instance, using p-toluenesulfonic acid in toluene can yield the desired indole product .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of heterogeneous catalysts, such as Amberlyst-70, offers eco-friendly attributes and simplifies reaction workup . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,7-dimethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-dimethyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 7 positions can enhance its stability and modify its interaction with biological targets compared to other indole derivatives .

Biological Activity

3,7-Dimethyl-1H-indole-2-carboxylic acid is a notable derivative of indole, a significant heterocyclic compound recognized for its diverse biological activities. This article delves into the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their antiviral , anti-inflammatory , anticancer , and antimicrobial properties. The unique substitution pattern of this compound influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology .

Target Interactions

This compound interacts with various molecular targets, including enzymes and receptors. These interactions can lead to significant changes in cellular functions. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors and influence various biochemical pathways .

Biochemical Pathways

The compound may modulate several biological pathways due to its broad-spectrum activities. Notably, it has been implicated in influencing cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, its interaction with enzymes like tryptophan dioxygenase suggests a role in regulating tryptophan metabolism .

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. A study on indole derivatives found that certain compounds inhibited HIV-1 integrase activity with significant efficacy (IC50 values ranging from 10.06 to 15.70 μM) . The mechanism involves chelation with metal ions within the active site of integrase and π-stacking interactions with viral DNA.

Anticancer Properties

The compound has also been studied for its anticancer effects. In vitro studies demonstrated that derivatives of indole-2-carboxylic acid can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . For example, compounds derived from indole structures showed significant antiproliferative activities against breast cancer cells.

Case Study 1: HIV-1 Integrase Inhibition

In a recent study focusing on the design and synthesis of indole derivatives as HIV-1 integrase inhibitors, researchers found that this compound effectively inhibited integrase activity. The optimized derivative demonstrated an IC50 value of 3.11 μM, highlighting its potential as a therapeutic agent against HIV .

Case Study 2: Anticancer Activity

Another study evaluated the effects of various indole derivatives on cancer cell lines. The results indicated that treatment with these compounds led to a significant decrease in cell viability and alterations in cell morphology, suggesting that these compounds could serve as potential anticancer agents .

Summary Table of Biological Activities

Activity Description IC50 Values
AntiviralInhibition of HIV-1 integrase activity10.06 - 15.70 μM
AnticancerInduction of apoptosis in cancer cellsVariable (dependent on derivative)
Anti-inflammatoryModulation of inflammatory pathwaysNot specified

Properties

IUPAC Name

3,7-dimethyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-6-4-3-5-8-7(2)10(11(13)14)12-9(6)8/h3-5,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIMPZYTLFMVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933759-95-6
Record name 3,7-dimethyl-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound is prepared by saponification of 3,7-dimethyl-1H-indole-2-carboxylic acid ethyl ester (prepared by Fischer indole synthesis as described in Tetrahedron Lett. 2003, 44, 5665) using the procedure described above for the synthesis of 5-chloro-7-cyanomethyl-1H-indole-2-carboxylic acid (acid 1, step g)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-dimethyl-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,7-dimethyl-1H-indole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3,7-dimethyl-1H-indole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3,7-dimethyl-1H-indole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3,7-dimethyl-1H-indole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3,7-dimethyl-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.